Piperidin-3-amine
Overview
Description
Piperidin-3-amine is a heterocyclic organic compound with the molecular formula C5H12N2 It consists of a piperidine ring substituted with an amino group at the third position
Mechanism of Action
Target of Action
Piperidin-3-amine, also known as 3-Aminopiperidine, is a key synthetic fragment used in the design of various pharmaceutical drugs It’s known that piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets to induce a variety of biological effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Biochemical Pathways
It’s known that piperidine derivatives can affect a variety of biological pathways due to their wide range of therapeutic applications .
Pharmacokinetics
It’s known that piperidine derivatives are widely distributed in the body, including the brain .
Result of Action
It’s known that piperidine derivatives can induce a variety of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It’s known that the production and use of some aminopyridines may result in their release to the environment through various waste streams .
Biochemical Analysis
Biochemical Properties
3-Aminopiperidine plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in enzyme cascades utilizing variants of galactose oxidase and imine reductase, leading to the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . These interactions are crucial for the synthesis of pharmaceutical intermediates and other valuable compounds.
Cellular Effects
3-Aminopiperidine affects various types of cells and cellular processes. It influences cell function by interacting with specific proteins and enzymes. For example, 3-Aminopiperidine-based peptide analogues have been identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 3-Aminopiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a noncovalent inhibitor of bacterial cysteine proteases, such as IdeS, by replacing glycine residues in peptide analogues . This inhibition disrupts the proteolytic activity of the enzyme, thereby affecting bacterial virulence and immune evasion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopiperidine change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, a sensitive non-derivatization method for determining 3-Aminopiperidine using high-performance liquid chromatography has been developed to monitor its stability and degradation . These temporal effects are essential for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Aminopiperidine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. For example, studies on 3-Aminopiperidine-based peptide analogues have shown that larger analogues are more potent inhibitors of bacterial cysteine proteases, whereas smaller analogues exhibit selective inhibition . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
3-Aminopiperidine is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes biotransformation through pathways such as N-dealkylation catalyzed by cytochrome P450 enzymes . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Aminopiperidine within cells and tissues involve specific transporters and binding proteins. For instance, the compound’s high polarity necessitates the use of ion-exchange/reversed-phase mixed-mode columns for its determination in biological samples . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Aminopiperidine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the prediction of protein subcellular localization using computational tools can provide insights into the compound’s localization and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes are available for the preparation of Piperidin-3-amine. One common method involves the hydrogenation of 3-aminopyridine. Another approach is the cyclization of α-amino acids. Additionally, Curtius and Hofmann rearrangements are also employed in its synthesis .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes to ensure high yield and purity. For instance, the preparation method disclosed in patent CN103373953A involves reacting a compound with R2NH2, followed by the removal of protecting groups under the action of a metal catalyst . This method is advantageous due to its high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, similar to Piperidin-3-amine but without the amino substitution.
3-Aminoazepane: Another cyclic amine with a seven-membered ring, used in similar applications but with different chemical properties.
4-Aminopiperidine: Similar to this compound but with the amino group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a key intermediate in pharmaceutical synthesis highlight its importance in both research and industry .
Properties
IUPAC Name |
piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGKEHLRUVPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276414 | |
Record name | Piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54012-73-6 | |
Record name | Piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.